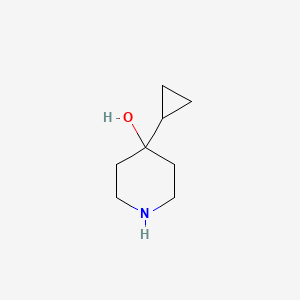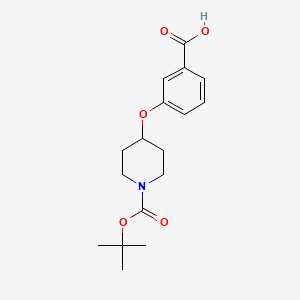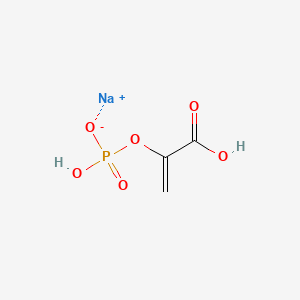
Sodium 1-carboxyvinyl hydrogenphosphate
Overview
Description
Sodium 1-carboxyvinyl hydrogenphosphate is a chemical compound with the molecular formula C₃H₄NaO₆P. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used in research settings due to its versatility and reactivity.
Mechanism of Action
Target of Action
Sodium 1-carboxyvinyl hydrogenphosphate, also known as Phosphoenolpyruvic acid monosodium salt, is an endogenous metabolite . The primary targets of this compound are metabolic enzymes and proteases .
Mode of Action
As an endogenous metabolite, it likely interacts with its targets (metabolic enzymes and proteases) to influence various biochemical processes within the body .
Biochemical Pathways
Phosphoenolpyruvic acid, the parent compound of this compound, plays a crucial role in several biochemical pathways. During gluconeogenesis, it is formed from oxaloacetate decarboxylation and GTP hydrolysis catalyzed by phosphoenolpyruvate carboxykinase . In plants, it is metabolized to form aromatic amino acids and also serves as a substrate for phosphoenolpyruvate carboxylase-catalyzed carbon fixation .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its role as an endogenous metabolite and its interaction with various metabolic enzymes and proteases . .
Biochemical Analysis
Biochemical Properties
Sodium 1-carboxyvinyl hydrogenphosphate is involved in several biochemical reactions. It is formed by the action of the enzyme enolase on 2-phosphoglycerate during glycolysis. This compound is then converted to pyruvate by the enzyme pyruvate kinase, a reaction that generates one molecule of ATP. This compound interacts with various enzymes, including enolase and pyruvate kinase, and plays a critical role in energy production and metabolic flux .
Cellular Effects
This compound influences various cellular processes. It is a key player in glycolysis, where it contributes to ATP production. This compound also affects cell signaling pathways and gene expression by modulating the activity of enzymes involved in these processes. This compound’s role in cellular metabolism makes it essential for maintaining cellular energy balance and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with enzymes such as enolase and pyruvate kinase. These interactions facilitate the conversion of 2-phosphoglycerate to pyruvate, a critical step in glycolysis. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions but can degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance metabolic flux and energy production. At high doses, this compound may exhibit toxic effects, including disruption of cellular metabolism and induction of oxidative stress. These threshold effects highlight the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in key metabolic pathways, including glycolysis and gluconeogenesis. It interacts with enzymes such as enolase and pyruvate kinase, facilitating the conversion of 2-phosphoglycerate to pyruvate. This compound also affects metabolic flux and metabolite levels, contributing to the regulation of cellular energy balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This compound’s localization and accumulation within specific cellular compartments are critical for its function in metabolic pathways .
Subcellular Localization
This compound is localized in specific subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these compartments. The subcellular localization of this compound is essential for its role in glycolysis and other metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 1-carboxyvinyl hydrogenphosphate can be synthesized through several methods. One common approach involves the reaction of phosphoenolpyruvic acid with sodium hydroxide. The reaction typically occurs under controlled conditions to ensure the purity and stability of the final product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors. The process includes the careful addition of reagents, precise temperature control, and continuous monitoring to achieve high yields and consistent quality.
Chemical Reactions Analysis
Types of Reactions: Sodium 1-carboxyvinyl hydrogenphosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into other useful derivatives.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms.
Scientific Research Applications
Sodium 1-carboxyvinyl hydrogenphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: This compound plays a role in metabolic studies and enzyme kinetics.
Medicine: It is investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: this compound is utilized in the production of polymers, coatings, and other industrial materials.
Comparison with Similar Compounds
- Phosphoenolpyruvic acid monopotassium salt
- Potassium 1-carboxyvinyl hydrogenphosphate
Comparison: Sodium 1-carboxyvinyl hydrogenphosphate is unique due to its sodium ion, which can influence its solubility and reactivity compared to its potassium counterparts. This difference can affect its behavior in chemical reactions and its applications in various fields.
Properties
IUPAC Name |
sodium;1-carboxyethenyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5O6P.Na/c1-2(3(4)5)9-10(6,7)8;/h1H2,(H,4,5)(H2,6,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESXXUAWVHXRGX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)O)OP(=O)(O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4NaO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53823-68-0 | |
| Record name | 2-Propenoic acid, 2-(phosphonooxy)-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium hydrogen 2-(phosphonatooxy)acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOSODIUM PHOSPHOENOLPYRUVATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WW86W676S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


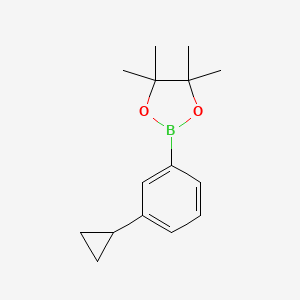


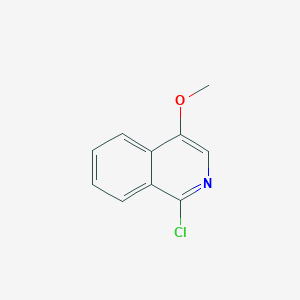

![2-[5-Methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B1358410.png)
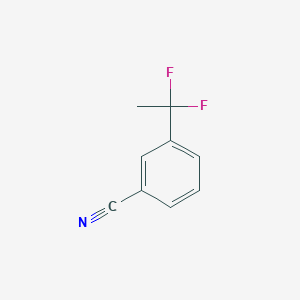

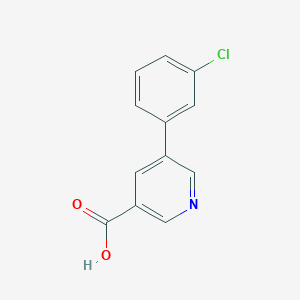
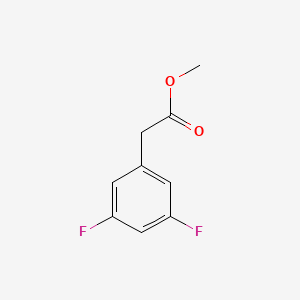

![{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol](/img/structure/B1358422.png)
